Monolinuron

描述

Significance of Monolinuron in Contemporary Environmental and Agricultural Research

This compound is a phenylurea herbicide that functions by inhibiting photosynthesis in targeted plant species. researchgate.netwikipedia.org It is effective against a variety of broad-leaved weeds and annual grasses, making it a valuable tool in the cultivation of crops such as potatoes, beans, leeks, and onions. researchgate.netwikipedia.orgherts.ac.uk Its ability to be absorbed through both the roots and leaves of weeds and translocated within the plant leads to symptoms of yellowing and eventual death of the weed. researchgate.netwikipedia.org

The significance of this compound in research extends beyond its herbicidal efficacy. It serves as a model compound for several areas of scientific investigation:

Environmental Fate and Degradation: Researchers utilize this compound to study the processes of herbicide degradation in various environmental compartments, including soil and water. erudit.org These studies are crucial for understanding its persistence, mobility, and potential for contamination of non-target areas. herts.ac.ukerudit.org

Development of Safer Agricultural Practices: By understanding the environmental behavior of this compound, scientists can contribute to the development of agricultural practices that minimize environmental impact. erudit.org

Herbicide Resistance Studies: The compound is used in experiments to understand the mechanisms of plant resistance to herbicides, which can inform the development of more effective weed management strategies.

The physicochemical properties of this compound, which influence its behavior and significance in research, are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₁ClN₂O₂ |

| Molar Mass | 214.65 g·mol⁻¹ |

| Water Solubility | 735 mg/L at 25°C |

| Melting Point | 80 to 83 °C |

| Log Koc | ~1.8 |

| Soil Half-life (DT₅₀) | 30 to 150 days |

| Water-Sediment DT₅₀ | 22 days |

This table is populated with data from search results. researchgate.netwikipedia.orgerudit.orguba.de

Historical Context of this compound Research and Its Evolution

Research into this compound began with its introduction as a commercial herbicide around 1965. researchgate.net Early research likely focused on its efficacy and crop selectivity. Over time, as environmental awareness grew, the focus of scientific investigation expanded significantly.

The evolution of analytical techniques has played a pivotal role in the advancement of this compound research. The ability to detect and quantify the herbicide and its breakdown products at increasingly lower concentrations has enabled more detailed and accurate environmental and metabolic studies.

A key area of research has been the study of this compound's degradation. In soil, it is known to break down into several metabolites. A 1978 study identified the following conversion products in soil after the application of [phenyl-14C]this compound: N-(4-hydroxyphenyl)-N'-methoxy-N'-methylurea and N-(4-chlorophenyl)-N'-methylurea. researchgate.net More recent research has continued to explore its degradation pathways in various environmental matrices. For example, a study on the biotransformation of this compound in perfused chicken liver identified metabolites such as N-(4-chlorophenyl)-N'-hydroxymethyl-N'-methoxyurea, N-(4-chlorophenyl)-N'-methoxyurea, N-(4-chlorophenyl)-N'-methylurea, 4-chlorophenylurea, and 4-chloroacetanilide. nih.gov

The following table illustrates the evolution of analytical methods used for the determination of this compound, highlighting the improvements in detection limits over time.

| Analytical Method | Matrix | Detection Limit |

| Gas Chromatography with Nitrogen-Phosphorus Detection (2003) | Powdered Potato | 7.0-30 ng/g |

| Gas Chromatography with Nitrogen-Phosphorus Detection (2003) | Fresh Potato | 6.0-50 ng/g |

| Voltammetric Assay (PGE*) | Water | 3.7 x 10⁻⁷ mol/L |

This table is populated with data from search results. nih.govresearchgate.net

Conceptual Frameworks for this compound Investigations

The investigation of this compound's environmental and agricultural impact is guided by several key conceptual frameworks. These frameworks provide a structured approach to understanding its behavior and potential risks.

Environmental Fate and Transport Modeling: A primary framework involves the use of environmental fate models to predict the distribution and concentration of this compound in the environment. These models, such as PRZM (Pesticide Root Zone Model) and EXAMS (Exposure Analysis Modeling System), simulate processes like leaching, runoff, and degradation to estimate potential exposure to non-target organisms and ecosystems. epa.gov These models rely on input parameters such as the soil sorption coefficient (Koc) and degradation half-life (DT50). The Koc value for this compound is relatively low (around 63 L/kg), indicating its potential for mobility in soil. uba.de Its half-life in soil can range from 30 to 150 days, classifying it as moderately persistent. erudit.org

Degradation Kinetics: The degradation of this compound in soil and water is often described using kinetic models. Research has shown that its degradation can frequently be approximated by pseudo-first-order kinetics. erudit.org The rate of degradation is influenced by various factors, including pH, temperature, and microbial activity. For instance, one study on photocatalytic degradation found an optimal pH of around 6 for the process. erudit.org

Sorption and Mobility: The interaction of this compound with soil particles is a critical aspect of its environmental behavior. This is studied through the concept of the soil organic carbon-water (B12546825) partition coefficient (Koc). A lower Koc value suggests weaker binding to soil and therefore higher mobility. chemsafetypro.com The mobility of this compound is an important factor in assessing the risk of groundwater contamination.

The following table presents a simplified conceptual framework for assessing the environmental risk of this compound, outlining the key components of the assessment process.

| Framework Component | Description | Key Parameters for this compound |

| Source Characterization | Identifying the sources and application rates of the herbicide. | Agricultural application to crops like potatoes and beans. |

| Exposure Assessment | Determining the pathways and magnitude of environmental exposure. | Leaching to groundwater, runoff to surface water. |

| Effects Assessment | Evaluating the potential harm to non-target organisms. | Inhibition of photosynthesis in aquatic and terrestrial plants. |

| Risk Characterization | Integrating exposure and effects data to estimate the overall risk. | Comparison of predicted environmental concentrations with no-effect concentrations. |

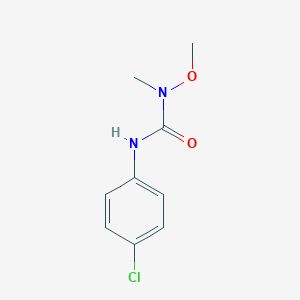

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-chlorophenyl)-1-methoxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPSUCKSLORMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037576 | |

| Record name | Monolinuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |

| Record name | Monolinuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

735 ppm in water at 20 °C; sol in alcohol, acetone, benzene, toluene, SOL IN DIOXANE, & XYLENE, Water solubility = 930 mg/l at 20 °C., Readily soluble in chloroform, diethyl ether., Solubility in water: none | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00015 [mmHg], 1.5X10-4 MM HG AT 22 °C, Vapor pressure, Pa at 22 °C: 0.02 | |

| Record name | Monolinuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

1746-81-2 | |

| Record name | Monolinuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monolinuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(4-chlorophenyl)-N-methoxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monolinuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monolinuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOLINURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KJJ4XAD6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

80-83 °C, Brownish flakes; faint smell of amine; vapor pressure 1.1X10-5 mm Hg at 20 °C; MP: 75-78 °C /technical grade 92% AI/ | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanisms of Biological Action and Physiological Interferences of Monolinuron

Photosystem II Inhibition by Monolinuron: Molecular and Cellular Dynamics

This compound functions as an inhibitor of Photosystem II (PSII) wikipedia.orgherts.ac.uklilab-ecust.cn. Upon uptake by plants, either through roots or leaves, this compound is translocated to the chloroplasts herts.ac.uklsuagcenter.com. Within the chloroplasts, the herbicide specifically binds to the D1 protein, a key component of the thylakoid membrane within Photosystem II lsuagcenter.comucanr.eduuni-duesseldorf.de. This binding occurs at the quinone-binding site (QB site) on the D1 protein lsuagcenter.comuni-duesseldorf.de.

Electron Transport Chain Disruption and Associated Physiological Effects

The binding of this compound to the QB protein effectively blocks the transfer of electrons to the plastoquinone (B1678516) (PQ) pool, thereby disrupting the photosynthetic electron transport chain lsuagcenter.comucanr.edu. This interruption halts the normal flow of electrons, which is essential for the light-dependent reactions of photosynthesis. Consequently, the production of adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), vital energy carriers required for carbon dioxide (CO2) fixation and subsequent plant growth, is inhibited ucanr.edu. While the cessation of energy production is a direct consequence, the primary cause of plant death from PSII inhibitors, including this compound, is not solely due to starvation from lack of photosynthates. Instead, it results from indirect effects on other crucial cellular processes ucanr.edu.

Reactive Oxygen Species Generation Induced by this compound

The disruption of the electron transport chain within Photosystem II by this compound leads to an accumulation of excited chlorophyll (B73375) molecules ucanr.edu. This excess excitation energy, unable to be dissipated through normal electron flow, leads to the generation of highly reactive oxygen species (ROS) ucanr.eduacs.org. These ROS, such as superoxide (B77818) radicals and hydroxyl radicals, are potent oxidants that can cause significant cellular damage. Their uncontrolled production initiates a chain of reactions that result in the destruction of lipid and protein membranes within plant cells and their organelles ucanr.edu. This membrane degradation leads to cellular leakage and rapid disintegration, ultimately contributing to the observed herbicidal effects ucanr.edu. For instance, a related phenylurea herbicide, linuron (B1675549), is known to induce the accumulation of reactive oxygen species in plant cells by inhibiting photodependent electron transport acs.org.

Subcellular and Organismal Responses to this compound Exposure

At the subcellular level, the primary site of action for this compound is the chloroplast, specifically the D1 protein of Photosystem II, leading to the disruption of internal cellular membranes lsuagcenter.comucanr.edu.

At the organismal level, the physiological interferences caused by this compound manifest as visible symptoms in susceptible plants. Early symptoms include yellowing of leaves, a condition known as chlorosis, followed by the die-back of leaf tissue, or necrosis wikipedia.org. The pattern of chlorosis can vary, appearing as interveinal or veinal, depending on the specific herbicide and plant species ucanr.edu. Necrosis typically begins at the leaf margins and progresses inward ucanr.edu. In grasses, chlorosis and necrosis often start at the leaf tips and move towards the base ucanr.edu. When applied foliarly, this compound can cause rapid leaf burn symptoms, often within 72 hours, particularly under hot and humid conditions, due to the destruction of cell membranes ucanr.edu. This compound is absorbed by both roots and leaves and is translocated upwards through the plant's xylem herts.ac.uklsuagcenter.com.

Comparative Analysis of this compound's Biological Action with Related Phenylurea Herbicides

This compound is a member of the phenylurea herbicide family, which includes other well-known compounds such as Diuron (B1670789), Linuron, Fenuron (B33495), and Isoproturon (B30282) herts.ac.uklsuagcenter.comherts.ac.uk. A common characteristic among these herbicides is their mode of action: they all inhibit photosynthesis by binding to Photosystem II herts.ac.ukherts.ac.ukherts.ac.ukmade-in-china.comherts.ac.uknih.gov. Specifically, they interfere with the electron transport chain at the QB binding site on the D1 protein of PSII lsuagcenter.comucanr.edu.

Despite their shared primary mechanism of action, there are notable differences in their biological and environmental behaviors, particularly concerning their degradation rates and mobility in soil. The structural variations among phenylurea herbicides, such as the number and nature of halogen atoms on the phenyl ring and the characteristics of the urea (B33335) N'-substituents, influence their biodegradation and environmental fate mdpi.comnih.gov.

For example, studies on the biodegradation of phenylurea herbicides by microbial cultures have shown varying efficiencies. A Micrococcus sp. PS-1 strain demonstrated the following order of degradation efficacy: fenuron (99%) > monuron (B1676734) (98%) > diuron (96%) > this compound (80%) > linuron (74%) > chlorotoluron (B1668836) (65%) mdpi.com. Another study involving an unidentified soil bacterium observed a different degradation rate order: linuron > diuron > this compound >> metoxuron (B1676524) >>> isoproturon mdpi.com. The presence of an isopropyl group, as in isoproturon, has been suggested to affect its transformation rate, making it less susceptible to complete degradation compared to other phenylureas mdpi.com.

The leaching potential of phenylurea herbicides in soil also varies significantly, reflecting differences in their interactions with soil components. A study investigating the transfer of eleven phenylurea herbicides through soil columns classified their retention as follows: fenuron < fluometron ≤ isoproturon = monuron < metoxuron < this compound < metobromuron (B166326) < chlorotoluron < linuron = diuron < chlorbromuron (B83572) nih.gov. This indicates that this compound exhibits moderate retention in soil compared to other compounds in the group, with its leaching potential being lower than fenuron, isoproturon, and monuron, but higher than linuron and diuron nih.gov. The number and type of halogen atoms on the phenyl ring are significant factors influencing leaching, with a higher number of halogens and the presence of bromine (compared to chlorine) generally leading to increased retention nih.gov.

Table 1: Comparative Biodegradation Efficacy of Phenylurea Herbicides by Micrococcus sp. PS-1

| Herbicide | Biodegradation Efficacy (%) mdpi.com |

| Fenuron | 99 |

| Monuron | 98 |

| Diuron | 96 |

| This compound | 80 |

| Linuron | 74 |

| Chlorotoluron | 65 |

Table 2: Relative Soil Retention of Phenylurea Herbicides

| Herbicide | Relative Soil Retention (Lowest to Highest) nih.gov |

| Fenuron | Lowest |

| Fluometron | ≤ Isoproturon = Monuron |

| Metoxuron | |

| This compound | |

| Metobromuron | |

| Chlorotoluron | |

| Linuron | = Diuron |

| Chlorbromuron | Highest |

Environmental Fate and Transport Dynamics of Monolinuron in Agroecosystems and Aquatic Environments

Degradation Pathways and Transformation Products of Monolinuron

The environmental persistence of this compound is significantly influenced by its degradation, which proceeds through two primary routes: photodegradation in aqueous environments and biodegradation in soil and sediments. These processes lead to the formation of various transformation products, some of which may have their own environmental significance.

In aquatic systems, this compound is subject to degradation by sunlight through both direct and indirect photolytic processes. While stable to hydrolysis, its photostability can be low under certain conditions, particularly in the presence of photosensitizing agents. openrepository.comerudit.org

Direct photolysis of this compound, particularly under UV irradiation at 254 nm, proceeds through two main pathways. chemicalbook.com The first involves the demethoxylation of the N-terminus functional group, yielding 3-(4-chlorophenyl)-1-methylurea. chemicalbook.comresearchgate.net The second major pathway is the photohydrolysis of the carbon-chlorine bond on the phenyl ring, which results in the formation of 3-(4-hydroxyphenyl)-1-methoxy-1-methylurea. chemicalbook.comresearchgate.net Other by-products from direct photolysis include a carbinolamine and a rearranged product. researchgate.netresearchgate.net Although this compound has good photostability under simulated solar irradiation, direct photolysis can be accelerated by UV light. erudit.orgscbt.com

Table 1: Major By-products of Direct this compound Photodegradation

| By-product Name | Formation Pathway | Reference |

|---|---|---|

| 3-(4-chlorophenyl)-1-methylurea | Demethoxylation | chemicalbook.comresearchgate.net |

| 3-(4-hydroxyphenyl)-1-methoxy-1-methylurea | Photohydrolysis of C-Cl bond | chemicalbook.comresearchgate.net |

| Carbinolamine | Intermediate product | researchgate.netresearchgate.net |

| Cl/OH substituted this compound | Substitution reaction | researchgate.netresearchgate.net |

| Demethoxylated Cl/OH substituted this compound | Demethoxylation of substituted product | researchgate.netresearchgate.net |

The photodegradation of this compound can be significantly enhanced in the presence of naturally occurring environmental constituents such as nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). researchgate.netgoogle.co.kr When irradiated with light in the 300–450 nm range, these ions generate highly reactive species, most notably hydroxyl radicals (•OH). researchgate.netresearchgate.net These radicals play a crucial role in the degradation process, leading to the formation of specific by-products not typically seen in direct photolysis. researchgate.net

The primary transformation pathway in induced photolysis involves the attack of •OH radicals, resulting in hydroxyphenyl-substituted products. researchgate.netresearchgate.net Additionally, the generation of NO and NO₂ radicals can lead to the formation of NO– and NO₂-phenyl substituted compounds. researchgate.net The kinetics of this induced degradation are influenced by several factors, including the concentration of the sensitizer (B1316253) (nitrite or nitrate), the initial concentration of this compound, pH, and the presence of oxygen. researchgate.netnih.gov For instance, the degradation follows pseudo-first-order kinetics, and the rate can be enhanced by increased light intensity. africaresearchconnects.compsu.edu

Table 2: Factors Influencing Photo-induced Degradation of this compound

| Factor | Effect on Degradation Rate | Reference |

|---|---|---|

| Nitrite/Nitrate Concentration | Rate increases with inducer concentration. | researchgate.netresearchgate.net |

| Initial this compound Concentration | Rate has an inverse dependence on initial concentration. | erudit.orgafricaresearchconnects.com |

| pH | Degradation rate is pH-dependent, with an optimal pH found near 6. | erudit.orgafricaresearchconnects.com |

| Radiant Flux (Light Intensity) | Rate increases with radiant flux up to an optimal point (e.g., 580 W m⁻²), then decreases. | erudit.orgafricaresearchconnects.com |

| Titanium dioxide (TiO₂) | Acts as a photocatalyst, significantly enhancing degradation rates. | africaresearchconnects.comafricaresearchconnects.com |

Biodegradation is a key process determining the fate and persistence of this compound in soil and aquatic sediments. ucanr.edu The typical half-life (DT₅₀) of this compound in soil is reported to be around 60 days, while in water-sediment systems, it is faster, at approximately 22 days. openrepository.comherts.ac.uk

Several soil microorganisms have been identified that are capable of degrading this compound. A stable mixed bacterial culture isolated from soil has been shown to mineralize linuron (B1675549) completely and is also effective in degrading this compound. researchgate.net This culture consists of Gram-negative aerobic rods and Gram-positive aerobic non-spore-forming rods and cocco-bacilli, with Pseudomonas species suggested as important components of the degrading population. researchgate.net

The bacterium Bacillus sphaericus degrades methoxy-containing urea (B33335) herbicides like this compound by removing CO₂ from the ureido portion of the molecule, leaving the 4-chloroaniline (B138754) moiety. researchgate.net Another identified organism, Arthrobacter globiformis strain D47, degrades a range of phenylurea herbicides, including this compound, through the hydrolysis of the urea carbonyl group, which also results in the formation of the corresponding aniline (B41778). nih.gov In outdoor lysimeter studies, the primary conversion products found in soil were N-(4-hydroxyphenyl)-N'-methoxy-N'-methylurea and N-(4-chlorophenyl)-N'-methylurea. researchgate.net Chloroanilines are recognized as major transformation products in agricultural soil. tandfonline.com

Table 3: Microorganisms Involved in this compound Biodegradation

| Microorganism | Degradation Pathway/Capability | Reference |

|---|---|---|

| Mixed bacterial culture (incl. Pseudomonas spp.) | Able to degrade this compound. | researchgate.net |

| Bacillus sphaericus | Degrades by removal of CO₂ from the ureido group, forming 4-chloroaniline. | researchgate.net |

| Arthrobacter globiformis D47 | Degrades via hydrolysis of the urea carbonyl group. | nih.gov |

| Fusarium oxysporum | Found to transform or biodegrade this compound. | dntb.gov.uaasm.org |

| Micrococcus sp. PS-1 | Capable of degrading this compound (80% degradation observed). | nih.gov |

The rate and extent of this compound biodegradation are influenced by various environmental factors. Soil type plays a significant role; for instance, studies have shown different effects of the herbicide on microbial populations in sandy loam versus organic soils. researchgate.net In one study, this compound was observed to have a stimulatory effect on denitrification for one week in a sandy loam soil. researchgate.net The presence of other herbicides can also impact microbial activity, with some treatments showing inhibitory effects on bacterial counts, particularly in the initial weeks after application. researchgate.net The bioavailability of the herbicide, which is affected by soil properties like organic matter content and pH, is a critical factor that influences the rate at which degradation occurs. nih.gov The structure of the herbicide itself, including the degree of ring chlorination and the nature of the urea N'-substituents, also determines the rate of degradation by microbial communities. nih.gov

Compound Names

Chemical Hydrolysis and Other Abiotic Transformation Processes

The abiotic degradation of this compound is influenced by several factors, with photochemical processes playing a significant role.

Hydrolysis: this compound is considered stable to hydrolysis under typical environmental pH conditions. openrepository.com Studies have shown that chemical degradation of phenylurea herbicides like this compound in aqueous solutions is generally slow at moderate temperatures and pH ranges of 4–10, suggesting that chemical hydrolysis is of minor importance in most agricultural soils. oup.com

Photodegradation: Light, particularly in the UV spectrum, accelerates the degradation of this compound. guidechem.comechemi.com The estimated atmospheric half-life of vapor-phase this compound due to reaction with photochemically produced hydroxyl radicals is about 27 hours. guidechem.comechemi.com In aqueous solutions, photodegradation is a major process for the removal of this compound. researchgate.net The presence of substances like nitrate and nitrite ions can induce and accelerate this process through the generation of hydroxyl radicals. researchgate.netresearchgate.net One study found that after 17 hours of exposure to light with wavelengths greater than 290 nm, 38.3% of this compound had degraded. guidechem.comechemi.com The degradation pathways under direct photolysis can include demethoxylation and photohydrolysis of the C-Cl bond. researchgate.net

Other Abiotic Processes: Sonochemical degradation, using ultrasound irradiation, has also been investigated as a method for breaking down this compound in water. africaresearchconnects.comresearchgate.net This process is primarily driven by a radical pathway, and its efficiency can be enhanced by the presence of nanoparticles like titanium dioxide (TiO2), which act as nucleation sites for cavitation bubbles. africaresearchconnects.comresearchgate.net

Environmental Persistence and Dissipation of this compound

The persistence of this compound in the environment is a key factor in its potential for long-term impact. This is often quantified by its half-life (DT50), the time it takes for 50% of the initial amount to dissipate.

This compound is considered to be moderately persistent in soil environments. herts.ac.uk Its half-life in soil can vary significantly depending on soil type and environmental conditions.

Reported half-life values for this compound in soil generally range from 30 to 150 days. erudit.org

One source indicates a soil half-life of 60 days, while another provides a range of 33 to 66 days. guidechem.comuba.de

A laboratory study comparing two different agricultural soils, a hypercalcic calcisol (HC) and an endoleptic phaeozem (EP), found markedly different half-lives. The half-life in the HC soil ranged from 71 to 178 days, while in the EP soil, it was significantly higher, ranging from 217 to 518 days. nih.govacs.org

Another study reported a half-life of 20 days in a soil with 1.4% organic carbon and 11.5% clay. researchgate.net

The variability in these values highlights the influence of soil properties such as organic matter content, clay content, and microbial activity on the persistence of this compound.

Table 1: Reported Soil Half-life (DT50) of this compound

| Soil Type/Condition | Half-life (days) | Reference |

|---|---|---|

| General Range | 30 - 150 | erudit.org |

| Not Specified | 60 | guidechem.com |

| Not Specified | 33 - 66 | uba.de |

| Hypercalcic Calcisol (HC) | 71 - 178 | nih.govacs.org |

| Endoleptic Phaeozem (EP) | 217 - 518 | nih.govacs.org |

| 1.4% OC, 11.5% Clay | 20 | researchgate.net |

In aquatic systems, this compound's persistence is also a concern.

The half-life of this compound in water has been determined to be 22 days. guidechem.com

In water/sediment systems, the dissipation half-life for the entire system (DT50) is reported as 22 days. openrepository.com

Degradation in lake sediment is noted to be relatively slow and primarily occurs through microbial processes. researchgate.net The compound is more persistent under anoxic (low oxygen) conditions compared to oxic conditions. researchgate.net

While this compound will mostly remain in the water column, some adsorption to suspended solids and sediment can occur. guidechem.comwfduk.org

Mobility and Leaching Potential of this compound in Soil Systems

The mobility of this compound in soil determines its potential to move from the application site and contaminate underlying groundwater.

The movement of this compound is largely controlled by its adsorption to and desorption from soil particles.

The organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, for this compound has been reported to range from 40 to 2025, indicating variable adsorption potential. guidechem.com A specific log Koc value of 1.80 has also been cited. openrepository.com

Studies have shown that soil organic matter is a primary factor influencing the adsorption of phenylurea herbicides. researchgate.net However, soil mineral fractions like clay can also contribute significantly to sorption. researchgate.net

Desorption, the release of the adsorbed chemical back into the soil solution, is a critical process for its subsequent transport. This process can be influenced by factors like soil pH and the type and amount of soil organic matter. numberanalytics.com

Table 2: Adsorption Coefficients for this compound

| Parameter | Value | Reference |

|---|---|---|

| Koc Range | 40 - 2025 | guidechem.com |

| Log Koc | 1.80 | openrepository.com |

Based on its persistence and mobility characteristics, this compound is considered to have a high leaching potential. herts.ac.uk

The Groundwater Ubiquity Score (GUS), an index used to estimate leaching potential based on persistence (half-life) and mobility (Koc), has been calculated for this compound. A GUS index between 1.8 and 2.8 suggests an intermediate or transient contamination potential. researchgate.netresearchgate.net

In a study comparing two soil types, the GUS index for this compound indicated it as an intermediate contaminant. researchgate.net Another study also classified it as a transient compound based on its GUS score. researchgate.net

Leaching experiments using soil columns have confirmed that this compound can be found in leachates, indicating its potential to move through the soil profile. nih.govacs.org One study noted that in a hypercalcic calcisol, this compound was found in the leachate. nih.govacs.org

Transport simulation models, often integrated with Geographic Information Systems (GIS), are valuable tools for estimating the spatial and temporal distribution of potential pesticide emissions to groundwater. epa.gov These models can help identify areas that are more vulnerable to contamination. epa.govnih.goveuropa.eu

Volatilization Potential and Atmospheric Transport Considerations

The volatilization of this compound from soil and water surfaces is generally considered to be low. echemi.comguidechem.com This is determined by its physicochemical properties, primarily its vapor pressure and Henry's Law constant. The vapor pressure of this compound is low, with reported values of 0.02 Pa at 22°C and 0.0064 mPa at 20°C. herts.ac.ukilo.org Based on a vapor pressure of 1.5x10⁻⁴ mm Hg at 25°C, volatilization from dry soil surfaces is not expected to be significant. echemi.comguidechem.com

The Henry's Law constant, which describes the partitioning of a chemical between water and air, is estimated to be low for this compound, with values reported as 4.6x10⁻⁸ atm-cu m/mole and 3.80 x 10⁻⁴ Pa m³ mol⁻¹. echemi.comguidechem.comherts.ac.uk This low value indicates that this compound is essentially non-volatile from water and moist soil surfaces. echemi.comguidechem.com While one source describes it as volatile, the presented data from multiple other sources, including its low vapor pressure and Henry's Law constant, classify it as having low volatility. echemi.comguidechem.comherts.ac.ukilo.org

Physicochemical Properties of this compound Related to Volatilization

| Property | Value | Temperature (°C) | Source |

|---|---|---|---|

| Vapor Pressure | 1.5x10⁻⁴ mm Hg | 25 | echemi.com |

| Vapor Pressure | 0.02 Pa (0.00015 mm Hg) | 22 | ilo.org |

| Vapor Pressure | 0.0064 mPa | 20 | herts.ac.uk |

| Henry's Law Constant | 4.6x10⁻⁸ atm-cu m/mole | 25 (Estimated) | echemi.comguidechem.com |

| Henry's Law Constant | 3.80 x 10⁻⁴ Pa m³ mol⁻¹ | 25 | herts.ac.uk |

Once in the atmosphere, the transport and persistence of a chemical are governed by its physical state and degradation processes. Based on its vapor pressure, this compound is expected to exist primarily in the vapor phase in the ambient atmosphere. echemi.comguidechem.com The primary degradation pathway for vapor-phase this compound is reaction with photochemically produced hydroxyl radicals. echemi.comguidechem.com This reaction is relatively rapid, with an estimated atmospheric half-life of about 27 hours, assuming an atmospheric concentration of 5x10⁵ hydroxyl radicals per cubic centimeter. echemi.comguidechem.com Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. echemi.comguidechem.com The degradation of this compound can also be accelerated by UV light. echemi.comscbt.com

Atmospheric Fate of this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Atmospheric State | Expected to exist as a vapor in the ambient atmosphere. | echemi.com |

| Primary Degradation Mechanism | Reaction with photochemically produced hydroxyl radicals. | echemi.comguidechem.com |

| Vapor-Phase Reaction Rate Constant | 1.4x10⁻¹¹ cu cm/molecule-sec at 25°C (Estimated). | echemi.com |

| Atmospheric Half-life | ~27 hours (Estimated). | echemi.comguidechem.com |

| Other Removal Processes | Physical removal of particulate-phase this compound by wet and dry deposition. | echemi.comguidechem.com |

Ecotoxicological Impact Assessments of Monolinuron on Non Target Organisms and Ecosystems

Aquatic Ecotoxicity Studies: Acute and Chronic Effects

Monolinuron's presence in aquatic environments can result from its use as a herbicide or algaecide. wikiwand.comwikipedia.org Its impact on aquatic life varies depending on the organism group and exposure duration.

Phytotoxicity to Aquatic Macrophytes and Algal Species

As a photosynthesis inhibitor, this compound is particularly impactful on primary producers in aquatic ecosystems, with algae and aquatic macrophytes often being the most sensitive organisms. uba.deresearchgate.net Studies have shown varying levels of phytotoxicity:

Table 1: Acute Phytotoxicity of this compound to Aquatic Algae and Macrophytes

| Organism Species | Endpoint | Concentration (µg/L) | Exposure Duration | Citation |

| Chlorella sp. | EC50 | 300 | 24 h | uba.de |

| Ankistrodesmus falcatus | EC50 | 440 | 10 d | uba.de |

| Elodea nuttallii | EC50 | 9.0 (a.i.) | 24 h | wfduk.org |

Aquatic macrophytes, such as Elodea nuttallii, can be more sensitive to certain photosynthesis-inhibiting herbicides than algal species. researchgate.netwfduk.org The inhibition of photosynthesis leads to the production of oxidants, causing rapid destruction of plant cells. wfduk.org

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

This compound exhibits moderate toxicity to aquatic invertebrates. herts.ac.uk Daphnia magna, a common test organism for aquatic ecotoxicity, has shown sensitivity to this compound.

Table 2: Acute Toxicity of this compound to Daphnia magna

| Organism Species | Endpoint | Concentration (µg/L) | Exposure Duration | Citation |

| Daphnia magna | EC50 | 7500 | 24 h | uba.de |

| Daphnia magna | EC50 | 32500 | 48 h | uba.de |

| Daphnia magna | EC50 | 33000 | 48 h | uba.de |

| Daphnia magna | EC50 | 34190 | 48 h | uba.de |

| Daphnia magna | EC50 | 42000 | 48 h | uba.de |

| Daphnia magna | EC50 | 120 (0.12 ppm) | Acute | epa.gov |

One study classified this compound as highly toxic to freshwater invertebrates on an acute basis, based on an EC50 of 0.12 ppm for Daphnia magna. epa.gov Chronic toxicity data for Daphnia magna also exist, with a No Observed Effect Concentration (NOEC) of 0.00009 ppm (0.09 ppb) reported for chronic direct toxicity. epa.gov

Ichthyotoxicity and Sublethal Effects on Fish Species

This compound is considered moderately toxic to fish. herts.ac.uk Acute toxicity tests with fish species like rainbow trout and sunfish indicate slight to moderate toxicity.

Table 3: Acute Toxicity of this compound (Formulated Product) to Freshwater Fish

| Organism Species | Product Type | LC50 (ppm) | Toxicity Class | Citation |

| Oncorhynchus mykiss (Rainbow trout) | Wettable Powder | 16.4 | Slightly toxic | epa.gov |

| Lepomis macrochirus (Sunfish) | Wettable Powder | 16.2 | Slightly toxic | epa.gov |

| Lepomis macrochirus (Sunfish) | Dry Flowable | 9.2 | Moderately toxic | epa.gov |

For chronic exposure, an early life-cycle test with Oncorhynchus mykiss showed a NOEC of <0.042 ppm. epa.gov Beyond lethality, this compound can induce sublethal effects. For instance, a concentration of 1.5 mg/L of this compound has been shown to induce changes in antioxidant enzymatic activity in fish liver. researchgate.net These biochemical alterations indicate physiological stress in exposed fish.

Terrestrial Ecotoxicity Studies

The environmental fate of this compound in terrestrial systems is influenced by its mobility and persistence in soil. herts.ac.uk

Effects on Soil Microorganisms and Microbial Community Dynamics

This compound is expected to biodegrade in soil. echemi.com Microbial degradation is a primary process determining the fate of phenylurea herbicides, including this compound, in agricultural soils. oup.com Herbicides can exert both positive and negative impacts on soil microbial communities and their enzymatic activities. uliege.be While some studies suggest potential toxicity of certain herbicides (e.g., fluazinam) to bacteria in microcosms, specific detailed research findings on this compound's direct impact on the dynamics of diverse soil microbial communities are less comprehensively documented in the provided search results. researchgate.net It is known that some soil fungi can degrade the N-methoxy-N-methyl- and N,N-dimethyl side chains of phenylurea herbicides, but complete mineralization of the phenyl ring by fungi has not been reported. oup.com

Toxicity to Terrestrial Invertebrates (e.g., Earthworms)

This compound is classified as moderately toxic to earthworms. herts.ac.uk Research has investigated the interaction of this compound with earthworms, including its uptake and metabolism within these organisms and in the surrounding soil. dntb.gov.ua Studies have also focused on methods for determining the toxicity of pesticides, such as this compound, to earthworms in soil substrates. dntb.gov.ua These assessments are crucial for understanding the potential for adverse effects on soil ecosystem engineers like earthworms, which play vital roles in soil health and nutrient cycling.

Metabolic and Biotransformation Studies of Monolinuron in Biological Systems

Plant Metabolism of Monolinuron: Uptake, Translocation, and Detoxification

Plant metabolism of xenobiotics, including herbicides like this compound, typically proceeds through a multi-phase detoxification system. This system involves initial modifications (Phase I), followed by conjugation (Phase II), and subsequent compartmentalization or storage (Phase III) nih.govuni-freiburg.de.

Identification of Plant Metabolites and Conjugates

Studies on the metabolism of substituted phenylurea herbicides, to which this compound belongs, reveal common metabolic pathways. These include N-demethylation and N-demethoxylation reactions nih.gov. For this compound specifically, hydroxythis compound-β-D-glucoside residues have been observed in ryegrass, indicating hydroxylation followed by glycosidic conjugation as a detoxification mechanism nih.gov. While direct detailed metabolite lists for this compound in plants are less extensively documented in general literature, related phenylurea herbicides like linuron (B1675549) and diuron (B1670789) are known to form sugar conjugates in addition to N-demethylation and N-demethoxylation products nih.gov.

Table 1: Identified this compound Metabolites and Conjugates in Plants

| Metabolite/Conjugate Name | Type of Transformation | Biological System |

| Hydroxythis compound-β-D-glucoside | Hydroxylation, Glycosidic Conjugation | Ryegrass nih.gov |

| N-demethylation products (inferred) | N-demethylation | Plants (general phenylurea metabolism) nih.gov |

| N-demethoxylation products (inferred) | N-demethoxylation | Plants (general phenylurea metabolism) nih.gov |

Enzyme Systems Involved in this compound Biotransformation in Plants

Phase II metabolism involves conjugation processes, primarily catalyzed by Glutathione (B108866) S-transferases (GSTs) and UDP-dependent glycosyltransferases (UGTs). These enzymes conjugate metabolites with endogenous molecules like glutathione (GSH) or glucose (Glc), rendering the compounds more polar and facilitating their transport and storage uni-freiburg.desci-toys.com. The transport of these conjugates into the vacuole (Phase III) is often mediated by carriers such as those of the multidrug resistance-associated protein (MRP) family uni-freiburg.de.

Microbial Biotransformation of this compound: Pathways and Enzymes

Microorganisms play a significant role in the environmental degradation of this compound. Microbial biotransformation, also known as microbial metabolism or biocatalysis, involves the transformation of organic compounds by bacteria, fungi, and yeasts uni.lu. These transformations can include oxidation, reduction, hydrolysis, isomerization, condensation, formation of new carbon bonds, and the introduction of functional groups epa.gov.

A bacterial strain identified as Micrococcus sp. PS-1 has demonstrated the ability to degrade this compound, among other phenylurea herbicides uni.lu. The degradation profile observed for this isolate showed that this compound was transformed, although at a slower rate compared to fenuron (B33495), monuron (B1676734), and diuron uni.lu. Another bacterium, Bacillus sphaericus, has been found to decompose this compound by removing carbon dioxide from the ureido portion of the molecule, leaving the 4-chloroaniline (B138754) moiety uni.lu. A mixed bacterial culture enriched from soil treated with linuron (a related herbicide) was also capable of degrading this compound uni.lu.

The enzymatic processes involved in microbial degradation are diverse, including hydrolases, esterases, dehydrogenases, laccases, and lignin (B12514952) peroxidases uni-goettingen.de. For phenylurea herbicides, initial degradation steps often involve N-demethylation and N-demethoxylation, followed by hydrolysis of the urea (B33335) side chain to form corresponding aniline (B41778) metabolites nih.gov. Enzymes like HylA, identified in Variovorax genus, are capable of hydrolyzing N-methoxy-N-methyl-substituted phenylureas, including this compound uni-goettingen.de.

Table 2: Microbial Biotransformation of this compound

| Microorganism | Observed Transformation/Pathway | Key Metabolites/Enzymes Implied |

| Micrococcus sp. PS-1 | Degradation via dealkylated metabolites | Dealkylated metabolites, 4-chloroaniline (inferred) uni.lu |

| Bacillus sphaericus | Removal of CO₂ from ureido portion, leaving 4-chloroaniline moiety | 4-chloroaniline uni.lu |

| Mixed bacterial culture | Degradation of N-methoxy-N-methyl urea herbicides | Hydrolytic enzymes, potentially HylA uni.luuni-goettingen.de |

In Vitro and In Vivo Metabolism in Non-Mammalian Animal Models

Studies on the metabolism of this compound in non-mammalian animal models provide insights into its fate and biotransformation pathways across different species.

Identification of Metabolites and Biotransformation Pathways

In an in vitro study using isolated perfused chicken liver, this compound underwent significant biotransformation. After a 4-hour perfusion, 83.1% of the radioactivity was recovered, with 47.8% of the added dose extractable into ethyl acetate (B1210297) from the perfusion medium uni.lu. Five breakdown products were identified in this extract: N-(4-chlorophenyl)-N'-hydroxymethyl-N'-methoxyurea, N-(4-chlorophenyl)-N'-methoxyurea, N-(4-chlorophenyl)-N'-methylurea, 4-chlorophenylurea, and 4-chloroacetanilide uni.lu.

In contrast, in vivo metabolism studies in laying hens detected arylhydroxylated this compound derivatives, specifically 2-hydroxy-4-chlorophenylurea and 3-hydroxy-4-chlorophenylurea, which were notably absent in the in vitro perfused chicken liver study uni.lu. This highlights potential differences in metabolic capabilities between isolated organ systems and whole organisms.

Studies in albino rats (a mammalian model, but often used for comparative purposes in environmental fate studies) also identified several this compound metabolites, both free and conjugated as glucuronides or sulfates. These included N-(2-hydroxy-4-chlorophenyl)-N'-methylurea, N-(3-hydroxy-4-chlorophenyl)-urea, traces of N-(4-chlorophenyl)-N'-methoxyurea, 2-amino-5-chlorophenol, 2-acetamino-5-chlorophenol, N,N'-bis-(4-chlorophenyl)urea, 2-acetamino-6-chlorophenol, and N-(2-hydroxy-4-chlorophenyl)-N'-methyl-N'-methoxyurea uni.lu. Unchanged this compound was not found in the feces and urine of rats, indicating extensive metabolism and elimination uni.lu.

Table 3: this compound Metabolites Identified in Non-Mammalian Animal Models

| Metabolite Name | Biological System & Study Type |

| N-(4-chlorophenyl)-N'-hydroxymethyl-N'-methoxyurea | Chicken liver (in vitro) uni.lu |

| N-(4-chlorophenyl)-N'-methoxyurea | Chicken liver (in vitro) uni.lu, Rat (in vivo) uni.lu |

| N-(4-chlorophenyl)-N'-methylurea | Chicken liver (in vitro) uni.lu |

| 4-chlorophenylurea | Chicken liver (in vitro) uni.lu |

| 4-chloroacetanilide | Chicken liver (in vitro) uni.lu |

| 2-hydroxy-4-chlorophenylurea | Laying hen (in vivo) uni.lu |

| 3-hydroxy-4-chlorophenylurea | Laying hen (in vivo) uni.lu |

| N-(2-hydroxy-4-chlorophenyl)-N'-methylurea | Rat (in vivo) uni.lu |

| N-(3-hydroxy-4-chlorophenyl)-urea | Rat (in vivo) uni.lu |

| 2-amino-5-chlorophenol | Rat (in vivo) uni.lu |

| 2-acetamino-5-chlorophenol | Rat (in vivo) uni.lu |

| N,N'-bis-(4-chlorophenyl)urea | Rat (in vivo) uni.lu |

| 2-acetamino-6-chlorophenol | Rat (in vivo) uni.lu |

| N-(2-hydroxy-4-chlorophenyl)-N'-methyl-N'-methoxyurea | Rat (in vivo) uni.lu |

The biotransformation pathways observed include N-demethylation, N-demethoxylation, hydroxylation (both side-chain and aryl hydroxylation), and subsequent conjugation reactions (e.g., glucuronidation, sulfation, or acetylation) uni.luuni.lurna-society.org.

Comparative Metabolic Profiles Across Species

The comparison of metabolic profiles across species reveals variations in the extent and nature of this compound biotransformation. The absence of arylhydroxylated this compound derivatives in the in vitro perfused chicken liver, despite their detection in vivo in laying hens, indicates that certain metabolic pathways may be dependent on the intact physiological system or specific cellular interactions not fully replicated in vitro uni.lu. This observation is consistent with findings in rats, where arylhydroxylated breakdown products were detected only in in vivo studies, not in liver perfusion uni.lu.

While specific comparative data for this compound across a wide range of non-mammalian species is limited in the provided sources, general principles of xenobiotic metabolism suggest that different species possess varying complements and activities of metabolizing enzymes, leading to diverse metabolic profiles cir-safety.org. For instance, linuron, a structurally related herbicide, has been shown to induce and be metabolized by CYP1A in Japanese eel liver, highlighting the role of specific cytochrome P450 enzymes in aquatic species metabolism sigmaaldrich.comgoogle.com.

Advanced Analytical Methodologies for Detection and Quantification of Monolinuron

Isotope-Labeling Techniques in Monolinuron Fate and Metabolism Studies

Isotope-labeling techniques represent a powerful suite of advanced analytical methodologies crucial for elucidating the complex environmental fate and metabolic pathways of chemical compounds like this compound. By incorporating stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into the chemical structure of a target compound, researchers can precisely track its transformation, degradation, and incorporation into biological systems. This approach provides insights into reaction mechanisms and the extent of degradation that are often unattainable with conventional analytical methods nih.govnih.govsrce.hr.

Principles of Isotope Labeling

The fundamental principle behind isotope labeling is that stable isotopes behave chemically almost identically to their lighter, more abundant counterparts, but their distinct mass allows them to be differentiated and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy nih.govnumberanalytics.com. As the labeled compound undergoes degradation or metabolism, the isotopic label is transferred to its transformation products or incorporated into biomass. The change in the isotopic composition (isotopic fractionation) of the parent compound or the appearance of labeled atoms in metabolites provides direct evidence of specific biochemical or chemical reactions nih.govsrce.hrenviro.wiki.

Application in Environmental Fate Studies

In environmental fate studies, isotope-labeling techniques, particularly Compound-Specific Isotope Analysis (CSIA), are invaluable for understanding how this compound behaves in complex matrices such as soil and water. CSIA quantifies the degradation of organic pollutants and offers insights into reaction mechanisms without necessarily requiring the identification of all transformation products nih.govresearchgate.net. During degradation processes, molecules containing lighter isotopes tend to react preferentially, leading to an enrichment of heavier isotopes in the residual parent compound srce.hr. This isotopic fractionation can be quantitatively related to the extent of degradation using models like the Rayleigh equation nih.govenviro.wiki.

For instance, studies on the degradation of pesticides in soil have utilized ¹⁴C-labeled compounds to track their mineralization to ¹⁴CO₂ and incorporation into microbial biomass oup.comnih.gov. While specific detailed studies using isotope labeling for this compound were not extensively found in the immediate literature search, the general applicability to phenylurea herbicides, to which this compound belongs, is well-established. For example, studies on isoproturon (B30282) (another phenylurea herbicide) have shown the utility of ¹⁴C-ring labeled compounds to assess mineralization rates in agricultural soils, with up to 50% of the initial ¹⁴C-isoproturon being metabolized to ¹⁴CO₂ nih.gov. Such methodologies are directly transferable to this compound to understand its persistence and degradation pathways in various environmental compartments.

Table 1: Illustrative Data from a Hypothetical Isotope-Labeling Degradation Study of this compound in Soil

| Time (Days) | Remaining this compound (%) | δ¹³C of this compound (‰) | ¹³C in CO₂ (Atom % Excess) |

| 0 | 100 | -28.5 | 0.00 |

| 7 | 85 | -27.9 | 0.05 |

| 14 | 60 | -27.0 | 0.15 |

| 28 | 30 | -26.0 | 0.30 |

| 56 | 10 | -25.2 | 0.45 |

Note: This table presents hypothetical data to illustrate the type of information obtained from isotope-labeling studies. A decrease in remaining this compound coupled with an enrichment in δ¹³C of the parent compound and an increase in ¹³C in CO₂ would indicate biodegradation.

Application in Metabolism Studies

Isotope labeling is fundamental for understanding the metabolic fate of this compound within biological systems, such as plants and microorganisms. Stable isotope probing (SIP) is a cultivation-independent method that links microbial activity to phylogeny, allowing researchers to identify specific microorganisms responsible for the biodegradation of contaminants researchgate.net. By spiking environmental samples with ¹³C-labeled this compound, for example, researchers can track the incorporation of ¹³C into microbial biomolecules (e.g., DNA, RNA, proteins, phospholipid fatty acids), thereby identifying the active degraders researchgate.net.

In plant metabolism studies, isotope labeling with ¹³C or ¹⁵N can trace the uptake, translocation, and transformation of this compound within plant tissues. This helps determine whether the compound is metabolized, stored, or translocated, and identifies the resulting metabolites frontiersin.orgmdpi.com. For example, studies with other compounds have shown that exogenously applied amino acids labeled with ¹³C and ¹⁵N can be rapidly absorbed by plants and incorporated into their metabolism, indicating direct utilization rather than mineralization mdpi.com. Similar approaches can be applied to this compound to understand its interaction with plant metabolic pathways.

Advanced Analytical Methodologies

The detection and quantification of isotope-labeled this compound and its metabolites typically rely on highly sensitive and selective analytical techniques:

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are primary tools. These techniques separate compounds and then measure their mass-to-charge ratio, allowing for the detection and quantification of isotopomers (molecules with the same chemical formula but different isotopic compositions) numberanalytics.comrsc.orgcreative-proteomics.com. The distinct mass difference between labeled and unlabeled molecules enables precise tracking of the label.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information on labeled metabolites and quantify the extent of labeling at specific atomic positions, offering insights into the rearrangement of atoms during metabolic transformations nih.gov.

Isotope Ratio Mass Spectrometry (IRMS) : This specialized MS technique provides highly precise measurements of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N), which are critical for CSIA and for calculating isotopic enrichment factors that characterize degradation pathways nih.govsrce.hrenviro.wiki.

Research Findings and Future Directions

Isotope-labeling studies have demonstrated that the degradation of organic compounds often results in isotopic fractionation, where lighter isotopes are preferentially degraded, leading to an enrichment of heavier isotopes in the remaining parent compound srce.hrcopernicus.org. This phenomenon allows for the in situ assessment of biodegradation in contaminated environments, even when traditional chemical measurements might be ambiguous srce.hr.

For this compound, applying these techniques would involve synthesizing isotopically labeled versions, such as this compound D6 (methyl D3 methoxy (B1213986) D3) lgcstandards.com, and then introducing them into controlled experimental systems (e.g., soil microcosms, plant uptake studies, microbial cultures). By monitoring the changes in isotopic composition of the parent compound and identifying labeled metabolites, researchers can:

Determine the rates of degradation in various environmental matrices.

Elucidate specific abiotic and biotic degradation pathways.

Identify the microorganisms or enzymatic systems involved in its transformation.

Quantify the incorporation of this compound's carbon or nitrogen into biomass.

The integration of isotope-labeling data with metabolic network models through isotope-assisted metabolic flux analysis (iMFA) offers a comprehensive quantitative description of metabolic fluxes, providing a deeper understanding of how this compound is processed in biological systems creative-proteomics.commdpi.com.

Environmental Remediation and Degradation Technologies for Monolinuron Contamination

Adsorption-Based Removal Strategies

Adsorption is a widely recognized chemical remediation technology employed for the removal of various pollutants from contaminated matrices. For monolinuron, research has primarily focused on its adsorption behavior in soils, which is crucial for understanding its environmental fate and mobility. nih.govctdbase.orgnih.gov

Studies have demonstrated a significant correlation between the adsorption of this compound and the organic matter content of soils. nih.govctdbase.orgnih.govthegoodscentscompany.com Conversely, the clay content of the soil does not appear to be a primary factor influencing its adsorption. nih.govctdbase.orgnih.gov The relationship between the adsorption constant (k value) and soil organic matter content has been observed to be exponential. nih.gov Furthermore, the extent of this compound adsorption is inversely related to its water solubility. nih.gov

Adsorption isotherms for this compound on various soil types are often better described by the Freundlich equation compared to the Langmuir equation. ctdbase.orgnih.gov Freundlich K values for this compound adsorption on selected soils have been reported to range from 1.84 to 128. ctdbase.orgnih.gov This indicates that while this compound generally exhibits low to moderate adsorption to soils compared to other herbicide families, the presence of high organic matter content can significantly enhance its retention. nih.govnih.gov Desorption of this compound is relatively easy from soils with low to medium organic matter content but becomes less pronounced in soils with very high organic matter. nih.gov

Table 1: Adsorption Characteristics of this compound on Soils

| Characteristic | Observation/Range | Reference |

| Primary Influencing Factor | Soil organic matter content | nih.govctdbase.orgnih.govthegoodscentscompany.com |

| Adsorption Isotherm Model | Freundlich equation (better fit than Langmuir) | ctdbase.orgnih.gov |

| Freundlich K Values (soils) | 1.84 to 128 | ctdbase.orgnih.gov |

| Relationship with Solubility | Inversely related to water solubility | nih.gov |

| Desorption Potential | Easy from low to medium organic matter soils; limited from high organic matter soils | nih.gov |

While adsorption to natural soil components is well-documented, specific detailed research findings on the adsorption capacities (e.g., mg/g) of engineered adsorbents such as activated carbon, biochar, or graphene oxide specifically for this compound were not extensively detailed in the provided search results.

Integrated Remediation Techniques for Complex Contamination Scenarios

For complex contamination scenarios involving persistent pollutants like this compound, integrated remediation techniques that combine multiple technologies often prove more effective than single approaches. These strategies aim to optimize performance and leverage synergistic effects between different treatment methods. herts.ac.uk Advanced Oxidation Processes (AOPs) are particularly promising in this regard, as they generate highly reactive hydroxyl radicals (•OH) capable of oxidizing a wide range of organic contaminants, including pesticides. nih.govnih.gov

Several integrated approaches have been investigated for the degradation of this compound:

Electro-Fenton Process

The electro-Fenton process is an electrochemical advanced oxidation method that has been successfully applied for the removal of this compound from water. This process relies on the electro-catalytic in situ continuous production of hydroxyl radicals, which are potent oxidizing agents.

Research has shown that the electro-Fenton process can achieve high removal efficiencies for this compound. For instance, one study reported 98% removal of this compound after 8 hours of treatment when using a boron-doped diamond (BDD) anode. The reactivity of this compound towards hydroxyl radicals generated in Fenton-based processes is significant, with a reported reaction rate constant of 3.1 × 10^9 M^-1 s^-1. Almost complete removal of this compound has been attained within 8 hours using this method.

Table 2: Performance of Electro-Fenton for this compound Degradation

| Parameter | Value/Observation | Reference |

| Removal Efficiency | 98% | |

| Treatment Time | 8 hours | |

| Anode Material | Boron-doped diamond (BDD) | |

| Hydroxyl Radical Rate Constant | 3.1 × 10^9 M^-1 s^-1 (for this compound degradation by hydroxyl radical) |

Sonochemical and Sonocatalytic Degradation

Ultrasound irradiation, particularly when combined with catalysts in sonocatalytic processes, offers another effective pathway for this compound degradation in aqueous solutions. The degradation primarily occurs via a radical pathway, involving the generation of reactive species such as hydroxyl radicals.

The presence of titanium dioxide (TiO2) nanoparticles significantly enhances the degradation rate of this compound under ultrasound irradiation, especially at lower frequencies (e.g., 20 kHz). TiO2 particles serve as nucleation sites for cavitation bubbles, which are critical for sonochemical reactions. This increased cavitation not only boosts the reaction yield but also facilitates the formation of hydrogen peroxide, a key oxidizing agent. Comparative studies have indicated that TiO2 demonstrates superior sonochemical efficiency over silica (B1680970) (SiO2) when used in equal masses.

Table 3: Performance of Sonocatalytic Degradation for this compound

| Parameter | Observation/Effect | Reference |

| Degradation Mechanism | Radical pathway (hydroxyl and carbonate radicals) | |

| Catalyst | Titanium dioxide (TiO2) nanoparticles | |

| Optimal Frequency | Enhanced at low frequencies (e.g., 20 kHz) | |

| Catalyst Role | Nucleation sites for cavitation bubbles; increases H2O2 formation | |

| Comparative Efficiency | TiO2 superior to Silica (SiO2) |

Photocatalytic Degradation

Photocatalytic degradation, particularly using titanium dioxide (TiO2) under simulated solar irradiation, has also been investigated for this compound removal. This process involves the absorption of light by the semiconductor catalyst (TiO2), leading to the generation of electron-hole pairs that can produce highly reactive species, including hydroxyl radicals, to degrade pollutants.

The photocatalytic degradation of this compound generally follows pseudo first-order decay kinetics. Key parameters influencing the degradation rate include the initial pesticide concentration, catalyst concentration, and photonic flux. The apparent first-order rate constant (kobs) shows an inverse dependence on the initial this compound concentration, suggesting competition for active sites on the TiO2 surface. Increasing the TiO2 dosage generally enhances photocatalytic degradation rates, although overdosing does not necessarily lead to higher efficiency. An optimal radiant flux (e.g., 580 W m-2) exists, beyond which electron-hole recombination may be favored, decreasing efficiency. The photocatalytic degradation rate also depends on pH, with an optimum typically found near the point of zero charge of TiO2, which is around pH 6.

Table 4: Performance of Photocatalytic Degradation for this compound (TiO2/Simulated Solar Irradiation)

| Parameter | Observation/Effect | Reference |

| Kinetics | Pseudo first-order decay | |

| Effect of Initial Concentration | Inverse dependence on rate constant (kobs) | |

| Effect of TiO2 Dosage | Increases with dosage (up to an optimum) | |

| Effect of Radiant Flux | Increases up to an optimum (e.g., 580 W m-2), then decreases | |

| Optimal pH | Around pH 6 (point of zero charge of TiO2) |

These integrated approaches demonstrate the potential for efficient removal and degradation of this compound from contaminated water sources by leveraging the synergistic effects of different advanced oxidation processes.

Regulatory Science and Environmental Risk Assessment Frameworks for Monolinuron

Derivation of Environmental Risk Limits (ERLs) and Environmental Quality Standards (EQS)

The establishment of Environmental Risk Limits (ERLs) and Environmental Quality Standards (EQS) for chemical compounds like monolinuron is a critical component of regulatory science, aimed at protecting ecosystems from potential harm. rivm.nleuropa.eu These standards are derived through a scientifically rigorous assessment of the compound's intrinsic properties, its behavior in the environment, and its ecotoxicological effects. rivm.nl

In the European Union, the Water Framework Directive (WFD) provides the overarching framework for the protection of surface waters, requiring the achievement of good chemical status for all water bodies. bmluk.gv.ateuropa.eu This is achieved, in part, by setting EQS for priority substances. europa.eubmluk.gv.at The process of deriving these standards often begins with the scientific derivation of ERLs, which are advisory values based on ecotoxicological, physico-chemical, and fate data. rivm.nl These ERLs then inform the legally binding EQS.

The derivation process for this compound, as for other pesticides, involves several key steps: data collection from existing evaluations (such as those under EU Directive 91/414/EC), data evaluation and selection, and the subsequent calculation of the risk limits. rivm.nl

Aquatic Environmental Risk Limits for Surface Waters

For this compound, environmental risk limits for surface water have been derived to protect aquatic ecosystems. rivm.nl These limits include the Maximum Permissible Concentration (MPC), the Maximum Acceptable Concentration (MACeco), and the Serious Risk Concentration (SRCeco). rivm.nl The MPC is designed to protect aquatic life from the effects of long-term exposure, while the MACeco addresses short-term exposure or concentration peaks. rivm.nl The SRCeco represents a concentration at which serious ecotoxicological effects are anticipated. rivm.nl